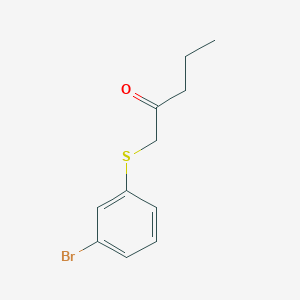
1-((3-Bromophenyl)thio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Bromophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13BrOS It is a ketone derivative that features a bromophenyl group attached to a thioether linkage, which is further connected to a pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromophenyl)thio)pentan-2-one typically involves the reaction of 3-bromothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Bromophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((3-Bromophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((3-Bromophenyl)thio)pentan-2-one largely depends on its interaction with specific molecular targets. For instance, the bromophenyl group can engage in halogen bonding with biological macromolecules, while the thioether linkage can undergo oxidation to form reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Bromophenyl)thio)pentan-2-one: Similar structure but with the bromine atom at the para position.
1-((3-Chlorophenyl)thio)pentan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-((3-Bromophenyl)thio)butan-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
1-((3-Bromophenyl)thio)pentan-2-one is unique due to the specific positioning of the bromine atom on the phenyl ring and the length of the carbon chain.
Propiedades
Fórmula molecular |
C11H13BrOS |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-2-4-10(13)8-14-11-6-3-5-9(12)7-11/h3,5-7H,2,4,8H2,1H3 |
Clave InChI |
NRBDABMDLJMSTI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CSC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
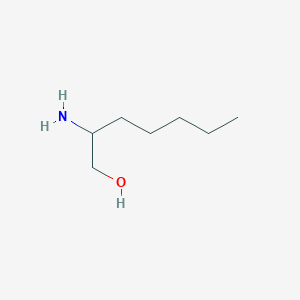
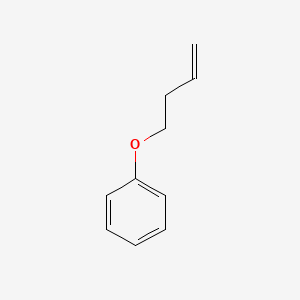
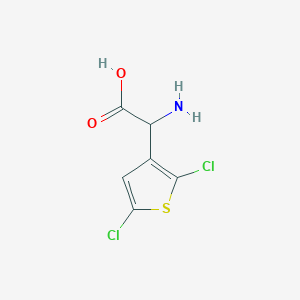

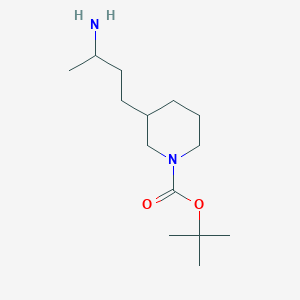

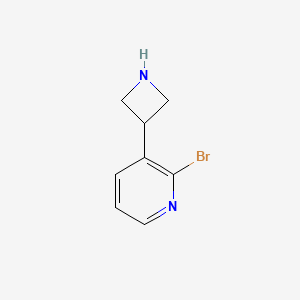
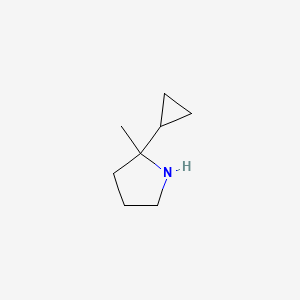
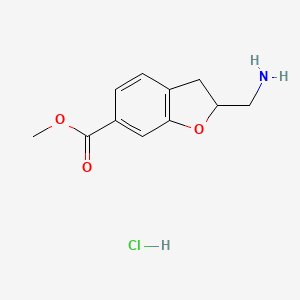
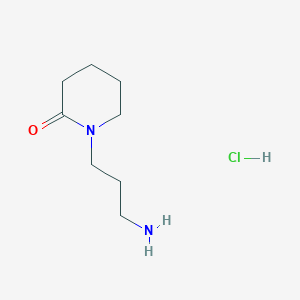

-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
